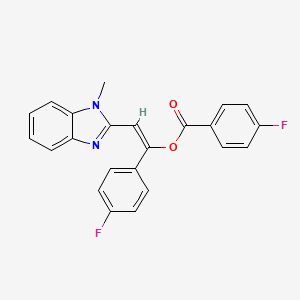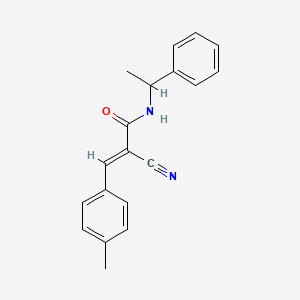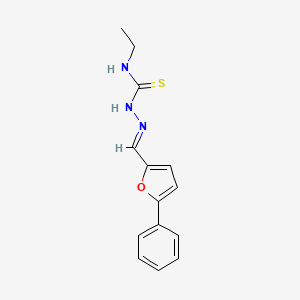
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate, also known as ACCH, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学的研究の応用
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential anti-cancer drug. Additionally, this compound has been used as a tool for investigating various biological processes, including protein synthesis, enzyme activity, and cellular signaling pathways.
作用機序
The mechanism of action of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate is not fully understood, but it is thought to involve the inhibition of protein synthesis. This compound has been shown to bind to the ribosome, which is the cellular structure responsible for protein synthesis. This binding inhibits the activity of the ribosome, leading to a decrease in protein synthesis. This decrease in protein synthesis is thought to be responsible for the anti-cancer effects of this compound, as cancer cells are highly dependent on protein synthesis for their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. Additionally, this compound has been found to have anti-inflammatory effects, and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. Additionally, this compound has been found to be stable under a range of conditions, making it a reliable tool for investigating various biological processes. However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound has been found to be toxic to some cell types, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate. One area of research is in the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the efficacy and safety of this compound in vivo, and to investigate its potential for use in combination with other anti-cancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which could lead to the development of more targeted and effective anti-cancer therapies. Finally, this compound could be investigated as a potential treatment for other diseases, such as inflammatory diseases and neurodegenerative disorders, based on its anti-inflammatory and enzyme-inhibiting effects.
合成法
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 2-acetylcarbonohydrazide with 4-chloro-2-methylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been well-established in the literature and has been used to produce high-quality this compound for use in scientific research.
特性
IUPAC Name |
[2-[(E)-(acetylhydrazinylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-11-3-6-15(7-4-11)24(21,22)23-16-8-5-14(17)9-13(16)10-18-19-12(2)20/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJNMEBWMHFEIO-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)


![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)

![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)
![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
